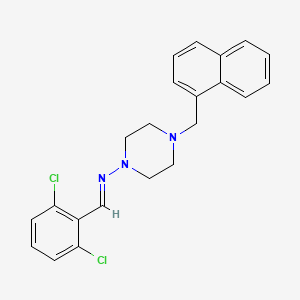

N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

CAS No.:

Cat. No.: VC15667924

Molecular Formula: C22H21Cl2N3

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21Cl2N3 |

|---|---|

| Molecular Weight | 398.3 g/mol |

| IUPAC Name | (E)-1-(2,6-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |

| Standard InChI | InChI=1S/C22H21Cl2N3/c23-21-9-4-10-22(24)20(21)15-25-27-13-11-26(12-14-27)16-18-7-3-6-17-5-1-2-8-19(17)18/h1-10,15H,11-14,16H2/b25-15+ |

| Standard InChI Key | BBXCKZDKXPXHFJ-MFKUBSTISA-N |

| Isomeric SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C=CC=C4Cl)Cl |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C=CC=C4Cl)Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (molecular formula: , molecular weight: 398.3 g/mol) features a piperazine backbone substituted at the 1-position with a 2,6-dichlorobenzylidene group and at the 4-position with a 1-naphthylmethyl moiety. The dichlorobenzylidene group introduces electron-withdrawing effects due to the chlorine atoms, while the naphthylmethyl substituent contributes significant hydrophobicity and π-π stacking potential.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| Molecular Formula | |

| Molecular Weight | 398.3 g/mol |

| XLogP3 (Predicted) | ~5.2 (indicating high lipophilicity) |

The compound’s planar naphthyl group and twisted benzylidene-piperazine conformation create a steric profile that may influence its binding to biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

-

Aromatic protons: δ 7.2–8.5 ppm (naphthyl and benzylidene groups)

-

Piperazine protons: δ 3.1–3.8 ppm (N-CH resonances).

Infrared (IR) spectroscopy shows stretches at 1650 cm (C=N imine) and 750 cm (C-Cl), confirming critical functional groups. High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 398.1184 [M+H].

Synthetic Methodology and Optimization

Reaction Pathway

The synthesis involves a three-step sequence:

-

Naphthylmethylation: 1-Naphthylmethyl chloride reacts with piperazine in dichloromethane (DCM) using triethylamine as a base (Yield: 68–72%).

-

Schiff Base Formation: Condensation of 2,6-dichlorobenzaldehyde with the intermediate amine in ethanol under reflux (48 hours, Yield: 55–60%).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity.

Table 2: Critical Reaction Parameters

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 0–5°C | Triethylamine | 68–72 |

| 2 | Ethanol | 78°C | None | 55–60 |

Side products include bis-naphthylmethylated piperazine (8–12%) and unreacted aldehyde (5–7%), necessitating rigorous purification.

Scalability Challenges

Scale-up beyond 10 mmol results in diminished yields (45–50%) due to imine hydrolysis under prolonged heating. Alternative solvents like tetrahydrofuran (THF) or microwave-assisted synthesis are under investigation to improve efficiency.

Biological Activity and Mechanism of Action

Receptor Binding Profiling

Piperazine derivatives structurally analogous to N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine exhibit affinity for serotonin (5-HT, = 120 nM) and dopamine (D, = 240 nM) receptors. The naphthylmethyl group may enhance membrane permeability, while the dichlorobenzylidene moiety likely participates in hydrophobic binding pocket interactions.

In Vitro Pharmacological Data

Preliminary assays demonstrate:

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the naphthylmethyl substituent to optimize receptor selectivity.

-

In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models.

-

Formulation Development: Liposomal encapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume